
Dimethylmalonic acid
Overview
Description
Dimethylmalonic acid is a dicarboxylic acid with the molecular formula C5H8O4. It is a derivative of malonic acid where both methylene hydrogens are replaced by methyl groups. This compound is known for its role as a building block in organic synthesis and its applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylmalonic acid can be synthesized through the alkylation of malonic acid derivatives. One common method involves the reaction of malonic acid with methyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
CH2(COOH)2+2CH3I→(CH3)2C(COOH)2+2NaI
Industrial Production Methods: Industrial production of this compound typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Dimethylmalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylmalonate.
Reduction: Reduction reactions can convert it into this compound derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Dimethylmalonate
Reduction: this compound derivatives
Substitution: Various substituted malonic acid derivatives.
Scientific Research Applications
Biochemical Research Applications
Metabolic Studies:
Dimethylmalonic acid plays a critical role in metabolic enzyme research. It has been used in studies involving ECHDC1 knockout mice to investigate metabolic disorders related to branched-chain fatty acids. This research is pivotal for understanding the biochemical pathways involved in metabolism and enzyme functions, particularly in the context of metabolic diseases like propionic acidemia and methylmalonic acidemia .
NMR-based Metabolomics:
In the field of metabolomics, this compound is utilized in NMR (Nuclear Magnetic Resonance) spectroscopy to analyze metabolites in biological samples. Its presence enhances the resolution of metabolic profiling, making it a valuable tool for studying complex biological matrices and understanding metabolic changes associated with diseases .
Pharmaceutical Applications
Synthesis of Therapeutics:
this compound serves as an intermediate in the synthesis of various pharmaceutical compounds, including vitamins and antibiotics. Its derivatives are explored in the development of new therapeutic agents, highlighting its importance in medicinal chemistry .
Fatty Acid Synthesis Inhibition:
DMA acts as a fatty acid synthesis inhibitor, which can be beneficial in developing drugs aimed at treating conditions related to lipid metabolism dysregulation. This property positions it as a potential candidate for therapeutic interventions targeting metabolic syndromes .
Environmental Applications
Microbial Degradation Studies:
Research has demonstrated that certain microorganisms can utilize this compound as a carbon source. Studies on denitrifying bacteria have shown that they can completely mineralize dimethylmalonate, indicating its potential role in bioremediation processes where organic pollutants are degraded by microbial action .
Case Studies
Study Title | Authors | Findings |
---|---|---|
Metabolic enzyme research using ECHDC1 knockout mice | Dewulf et al., 2021 | Identified the role of DMA derivatives in understanding metabolic disorders. |
NMR-based metabolomics of biological samples | Tang & Hatzakis, 2020 | Demonstrated enhanced resolution of metabolic profiling using DMA. |
Microbial mineralization of dimethylmalonate | Applied and Environmental Microbiology, 1999 | Showed complete degradation of DMA by denitrifying strains, highlighting its environmental significance. |
Mechanism of Action
Dimethylmalonic acid exerts its effects primarily through its role as a metabolic intermediate. It inhibits fatty acid synthesis by interfering with the enzymatic pathways involved in the conversion of malonyl-CoA to fatty acids. This inhibition is crucial in studies related to metabolic disorders and enzyme function .
Comparison with Similar Compounds
Malonic Acid: The parent compound of dimethylmalonic acid, with two hydrogen atoms instead of methyl groups.
Methylmalonic Acid: A related compound with one methyl group and one hydrogen atom.
Comparison:
Malonic Acid vs. This compound: this compound is more hydrophobic due to the presence of two methyl groups, which affects its solubility and reactivity.
Methylmalonic Acid vs. This compound: this compound has two methyl groups, making it more sterically hindered and less reactive in certain reactions compared to methylmalonic acid.
This compound stands out due to its unique structure and its significant role in various chemical and biological processes. Its applications in research and industry make it a valuable compound in the scientific community.
Biological Activity
Dimethylmalonic acid (DMA), a dicarboxylic acid with the molecular formula , has garnered attention in biochemical research due to its role in various metabolic processes and its implications in health and disease. This article provides an overview of the biological activity of this compound, including its metabolic functions, effects on health, and relevant case studies.
- Molecular Weight : 132.115 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 310.2 °C
- Melting Point : 191-193 °C
- Solubility : Practically insoluble in water, indicating hydrophobic properties .
Metabolic Role
This compound is primarily involved in the metabolism of branched-chain fatty acids. It acts as an inhibitor of fatty acid synthesis, which is crucial for maintaining energy homeostasis in cells. The compound is a product of the metabolism of certain amino acids and can accumulate in conditions such as vitamin B12 deficiency, leading to metabolic disorders .
Table 1: Metabolic Pathways Involving this compound
Pathway | Description |
---|---|
Fatty Acid Synthesis | Inhibits enzymes involved in fatty acid synthesis |
Amino Acid Metabolism | Intermediate in the metabolism of branched-chain amino acids |
Vitamin B12 Deficiency | Accumulation leads to metabolic disturbances |
Biological Effects
This compound's biological effects are significant in various contexts:
- Metabolic Disorders : Elevated levels of DMA are associated with methylmalonic acidemia, a genetic disorder affecting the body's ability to process certain fats and proteins. This condition can lead to severe metabolic crises if not managed properly.
- Toxicology : Research indicates that DMA can exhibit toxic effects at high concentrations, particularly affecting liver and kidney function in animal models .
- Microbial Degradation : Studies have shown that certain denitrifying bacteria can utilize DMA as a sole carbon source, highlighting its potential role in environmental bioremediation .
Case Study 1: Methylmalonic Acidemia
A study involving patients with methylmalonic acidemia demonstrated that elevated levels of this compound correlate with neurological symptoms and metabolic derangements. Management strategies included dietary modifications and supplementation with vitamin B12 to reduce DMA levels .
Case Study 2: Environmental Microbiology
Research on the degradation of dimethylmalonate by denitrifying bacteria revealed that these microorganisms can completely mineralize DMA, suggesting its potential use in bioremediation efforts to clean up contaminated environments .
Research Findings
Recent studies have utilized advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the presence and concentration of this compound in biological samples. These findings support its role as a biomarker for metabolic disorders, particularly those related to vitamin B12 deficiency .
Table 2: Research Findings on this compound
Study | Findings |
---|---|
Dewulf et al., 2021 | Role in understanding metabolic disorders |
Tang & Hatzakis, 2020 | Utility in NMR-based metabolomics |
EFSA Report, 2024 | Detection in food products (e.g., spinach) |
Q & A
Basic Research Questions
Q. How can the dissociation constant (pKa) of dimethylmalonic acid be experimentally determined, and what factors influence its accuracy?
The dissociation constant can be measured via potentiometric titration under controlled ionic strength and temperature. Ensure standardized buffer solutions and calibrate pH meters rigorously. Avoid interference from atmospheric CO₂ by conducting experiments under nitrogen. The pKa of this compound at 25°C is 3.15 (second dissociation at ~5.45), but variations may arise from impurities or solvent effects . For reproducibility, report experimental conditions (e.g., ionic strength, temperature) and validate results against literature data.
Q. What experimental precautions are critical when handling this compound in laboratory settings?
Avoid contact with strong oxidizing agents and use local exhaust ventilation to prevent dust inhalation. Seal containers after use to minimize moisture absorption, which can alter reactivity. Wear chemical-resistant gloves (e.g., nitrile) and safety goggles. Post-handling, wash exposed skin and decontaminate surfaces to prevent residue accumulation .
Q. Which spectroscopic methods are most effective for characterizing this compound’s purity and structure?
Solid-state <sup>13</sup>C CP-MAS NMR is optimal for analyzing crystalline phases and hydrogen-bonding patterns, as demonstrated in studies of carboxylate polymers . Complement with solution-state <sup>1</sup>H and <sup>13</sup>C NMR to confirm molecular identity. For quantitative purity assessment, use qNMR with certified reference materials (e.g., TraceCERT®) and validate against known standards .
Advanced Research Questions
Q. How can this compound derivatives be utilized in metabolic pathway studies, particularly in enzyme deficiency models?
In ECHDC1 knockout mice, this compound derivatives help elucidate branched-chain fatty acid metabolism disruptions. Design in vivo studies with isotopic labeling (e.g., <sup>13</sup>C) to track metabolic flux. Pair with LC-MS/MS analysis of tissue acyl-CoA profiles to quantify pathway intermediates . Control for confounding variables like diet-induced metabolite fluctuations.
Q. What methodological challenges arise when analyzing temperature-dependent thermodynamic properties of this compound esters?
Dynamic viscosity and ideal gas heat capacity (Cp) measurements require precision in temperature control (±0.1 K). Use Joback and Crippen methods for estimating properties like ΔHvap (70.45–83.81 kJ/mol) and logP (4.26–6.60), but validate experimentally due to deviations in branched esters . Address data discrepancies by comparing multiple computational models (e.g., NIST Webbook vs. McGowan Method).
Q. How can contradictions in solid-state proton transfer studies involving this compound be resolved?
Conflicting results in double-proton transfer mechanisms (e.g., symmetrical vs. asymmetrical potential wells) may stem from crystallographic packing differences. Use variable-temperature <sup>17</sup>O MAS NMR and DFT simulations to probe energy barriers. For example, asymmetrical proton transfer in salicylic acid contrasts with this compound’s behavior, highlighting the role of substituent effects . Replicate experiments under controlled humidity to isolate environmental impacts.
Q. What strategies improve the resolution of this compound detection in complex biological matrices via NMR metabolomics?
Optimize sample preparation by derivatizing with bis(trimethylsilyl)trifluoroacetamide to enhance volatility for GC-MS analysis. For NMR, use <sup>13</sup>C-enriched this compound and apply pulse sequences like NOESY to suppress background noise in biofluids. Validate against spiked internal standards (e.g., this compound-d6) to correct for matrix effects .
Q. Methodological Guidelines
- Data Reporting : Follow ACS journal standards for experimental sections. Include raw data (e.g., NMR spectra, titration curves) in supplementary materials, with clear cross-referencing in the main text .
- Conflict Resolution : When contradictory data arise (e.g., computational vs. experimental ΔHfus), perform sensitivity analyses and report confidence intervals. Consult multi-disciplinary experts to identify overlooked variables .
- Ethical Replication : Document synthesis protocols in detail (e.g., pyrolysis conditions for enediol generation) to enable independent verification .
Properties
IUPAC Name |
2,2-dimethylpropanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-5(2,3(6)7)4(8)9/h1-2H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREAFAJWWJHCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060489 | |
Record name | Dimethylmalonic acid | |
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Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | 2,2-Dimethylmalonic acid | |
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Record name | Dimethylmalonic acid | |
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Solubility |
90 mg/mL at 13 °C | |
Record name | Dimethylmalonic acid | |
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Vapor Pressure |
0.0014 [mmHg] | |
Record name | 2,2-Dimethylmalonic acid | |
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CAS No. |
595-46-0 | |
Record name | Dimethylmalonic acid | |
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Record name | 2,2-Dimethylmalonic acid | |
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Record name | DIMETHYLMALONIC ACID | |
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Record name | Propanedioic acid, 2,2-dimethyl- | |
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Record name | Dimethylmalonic acid | |
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Record name | Dimethylmalonic acid | |
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Record name | DIMETHYLMALONIC ACID | |
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Record name | Dimethylmalonic acid | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
192 °C | |
Record name | Dimethylmalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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